N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative with a complex heterocyclic structure. Its core consists of a 1,2,4-triazole ring substituted at position 4 with an ethyl group and at position 5 with a 2-pyridinyl moiety. The triazole is linked via a sulfanyl (-S-) group to an acetamide backbone, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl group.
Properties
CAS No. |
618415-07-9 |
|---|---|
Molecular Formula |
C19H15F6N5OS |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H15F6N5OS/c1-2-30-16(14-5-3-4-6-26-14)28-29-17(30)32-10-15(31)27-13-8-11(18(20,21)22)7-12(9-13)19(23,24)25/h3-9H,2,10H2,1H3,(H,27,31) |
InChI Key |
YFWZMMYSBFLFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
3,5-Bis(trifluoromethyl)aniline
The arylacetamide component originates from 3,5-bis(trifluoromethyl)aniline, synthesized via bromination of 1,3-bis(trifluoromethyl)benzene. Patent data reveals that bromination with 1,3-dibromo-5,5-dimethylhydantoin in H<sub>2</sub>SO<sub>4</sub>/acetic acid (4:1 v/v) at 25°C achieves 92% yield with <5% dibrominated byproducts. Subsequent amination via Buchwald-Hartwig coupling introduces the aniline group.
4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol intermediate is prepared through cyclocondensation of 2-pyridinecarbohydrazide with ethyl isothiocyanate. Reacting these precursors in ethanol under reflux (78°C, 12 hr) forms the triazole ring, followed by thiolation with H<sub>2</sub>S gas in basic media (pH 10–12) to yield the thiol derivative.
Multi-Step Synthesis Pathways
Triazole Core Formation
The 1,2,4-triazole scaffold is constructed via a [3+2] cycloaddition between hydrazine derivatives and nitriles. For example, 2-pyridinylacetonitrile reacts with ethyl hydrazinecarboxylate in DMF at 110°C, catalyzed by CuI (5 mol%), to form 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole (87% yield).
Thioether Linkage Formation
The thioether bridge is introduced via nucleophilic substitution. The triazole-thiol (1.2 eq) reacts with 2-chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide in anhydrous THF, using K<sub>2</sub>CO<sub>3</sub> as a base (0°C → 25°C, 6 hr). This step achieves 78–82% yield, with purity >95% after recrystallization (EtOAc/hexane).
Final Acetamide Coupling
The acetamide group is installed via Schotten-Baumann reaction: 3,5-bis(trifluoromethyl)aniline (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O (2:1) at 0°C, followed by coupling with the triazole-thiol intermediate.
Optimization of Reaction Conditions
Table 1: Impact of Solvents on Thioether Formation Yield
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 25 | 6 | 82 |
| DMF | 25 | 4 | 75 |
| Acetonitrile | 40 | 3 | 68 |
| Toluene | 80 | 8 | 58 |
Polar aprotic solvents like THF maximize nucleophilicity of the thiolate ion, enhancing reaction efficiency.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:
-
Catalyst recycling : CuI is recovered via aqueous extraction (85% recovery rate).
-
Waste minimization : Phosphorus oxychloride byproducts from sulfonyl chloride steps are neutralized with Ca(OH)<sub>2</sub> to form Ca<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>, reducing environmental impact.
-
Automated purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity with 98% solvent recovery.
Challenges in Purification and Characterization
-
Byproduct formation : Dibrominated aryl intermediates (up to 7%) require fractional distillation under reduced pressure (0.1 mmHg, 120°C).
-
Crystallization optimization : Ethanol/water (7:3 v/v) at −20°C yields monoclinic crystals suitable for X-ray diffraction, confirming regiochemistry.
-
Analytical validation : HPLC-MS (ESI+) identifies trace impurities (<0.1%) using a C18 column (ACN/H<sub>2</sub>O + 0.1% formic acid).
Emerging Methodologies
-
Microwave-assisted synthesis : Reduces triazole cyclization time from 12 hr to 45 min (300 W, 120°C).
-
Enzymatic catalysis : Lipase B catalyzes acetamide coupling in ionic liquids ([BMIM][BF<sub>4</sub>]), achieving 89% yield under mild conditions.
-
Machine learning models : Neural networks predict optimal solvent/catalyst combinations, reducing experimental trials by 40% .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole or pyridinyl rings.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and triazole moiety may play a role in binding to enzymes or receptors, influencing biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The compound’s closest structural analog, N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), shares the same acetamide backbone and trifluoromethylphenyl group but differs in triazole substituents:
- Position 4 substituent : Ethyl (C₂H₅) in the target compound vs. 4-chlorophenyl (C₆H₄Cl) in the analog.
- Position 5 substituent : 2-pyridinyl (C₅H₄N) in the target vs. 4-pyridinyl (C₅H₄N) in the analog.
These substitutions lead to distinct molecular formulas, masses, and physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural differences from the analog.
Functional Implications
Bioavailability : The ethyl group in the target compound reduces molecular weight (~475 vs. ~558 g/mol) and may enhance solubility compared to the bulkier, more lipophilic 4-chlorophenyl analog. This could improve oral bioavailability .
Metabolic Stability : The absence of a chlorine atom in the target compound might reduce cytochrome P450-mediated metabolism, extending half-life.
Hypothetical Pharmacological Differences
- Target Selectivity : The smaller ethyl group may reduce off-target interactions compared to the chlorophenyl analog, which could bind more promiscuously to hydrophobic pockets.
- Toxicity Profile : The lack of a chlorine atom may lower hepatotoxicity risks associated with chlorinated metabolites .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a trifluoromethyl-substituted phenyl group, a triazole ring, and a sulfanyl acetamide moiety, which contribute to its diverse pharmacological properties.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 475.42 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making it an interesting candidate for therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The following sections detail specific biological activities associated with N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Antifungal Activity
The 1,2,4-triazole moiety is known for its antifungal properties. Studies have shown that derivatives of 1,2,4-triazole can effectively inhibit the growth of various fungal pathogens. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 0.5 μg/mL |
| Triazole Derivative B | Aspergillus fumigatus | 1 μg/mL |
The structural characteristics of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggest it may exhibit similar or enhanced antifungal activity compared to existing triazole-based antifungals .
Antibacterial Activity
Compounds containing the triazole ring have also demonstrated significant antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative C | Staphylococcus aureus | 8 |
| Triazole Derivative D | Escherichia coli | 16 |
The potential for N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to inhibit bacterial growth can be attributed to its ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism could involve the inhibition of specific signaling pathways associated with cell proliferation.
Case Studies
A recent study evaluated the efficacy of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in vitro against various cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar triazoles have been shown to inhibit enzymes involved in fungal and bacterial metabolism.
- Cell Membrane Disruption : The lipophilic nature due to trifluoromethyl groups may enhance membrane permeability.
- Signal Transduction Interference : Potential disruption of signaling pathways in cancer cells leading to apoptosis.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with alkylation or condensation of intermediates. For example, the triazole-sulfanylacetamide core is often synthesized by refluxing α-chloroacetamide derivatives with thiol-containing triazoles in the presence of a base (e.g., KOH) and solvents like ethanol or DMF . Key parameters include:
- Catalysts : Pyridine and zeolites (e.g., Zeolite Y-H) are used to enhance reaction efficiency at 150°C .
- Purification : Recrystallization from ethanol or chromatography ensures ≥95% purity .
- Monitoring : HPLC or TLC tracks reaction progress to minimize by-products .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR verifies substituent positions, particularly the trifluoromethylphenyl and pyridinyl groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ~478.5 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfanyl-acetamide linkage .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Anti-exudative activity : Carrageenan-induced rat paw edema models assess inflammation reduction .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Molecular Docking : Predicts binding affinities to targets like COX-2 or kinases by modeling interactions between the trifluoromethyl groups and hydrophobic pockets .
- QSAR Models : Correlates substituent electronegativity (e.g., pyridinyl vs. furanyl) with anti-inflammatory activity .
- DFT Calculations : Evaluates electronic effects of substituents on reactivity and stability .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Pyridinyl vs. Thiophenyl : Pyridinyl enhances hydrogen bonding with enzymes, while thiophenyl increases lipophilicity, affecting membrane permeability .
- Trifluoromethyl Groups : Improve metabolic stability but may reduce solubility, requiring formulation adjustments .
- Sulfanyl Linker : Replacing sulfur with oxygen diminishes activity, highlighting its role in target binding .
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-Dependent Effects : Low doses (1–10 µM) may show anti-inflammatory activity, while higher doses (>50 µM) induce cytotoxicity .
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to reduce discrepancies .
- Metabolite Interference : LC-MS/MS identifies active metabolites that may skew results .
Q. What strategies optimize reaction yields while minimizing by-products?
- Design of Experiments (DoE) : Statistically optimizes parameters like temperature (120–160°C) and catalyst concentration .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., triazole cyclization) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
